(9Z,12Z)-Octadeca-9,12-dien-17-ynoic acid
Overview
Description
Linoleic acid alkyne is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is characterized by the presence of an alkyne group, which is a carbon-carbon triple bond. The introduction of the alkyne group into linoleic acid enhances its reactivity and expands its utility in various chemical and biological applications.
Scientific Research Applications
Linoleic acid alkyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in click chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a tool for drug delivery.
Industry: Utilized in the production of specialized materials and as a precursor for other chemical compounds .
Mechanism of Action
Target of Action
It’s known that linoleic acid and its derivatives play a significant role in various biological processes, including the regulation of gene expression through their effects on the activity of transcription factors .
Mode of Action
It’s suggested that this compound may interact with its targets, leading to changes in the activity of transcription factors and other proteins . The ω-alkyne moiety of Linoleic Acid Alkyne allows Cu (I)-catalyzed cycloaddition chemistry with other molecules containing an azide group .
Biochemical Pathways
Linoleic Acid Alkyne is thought to be involved in several biochemical pathways. Alkyne-containing natural products are widely distributed in microbes and plants, and great efforts have focused on discovering the biosynthetic enzymes and pathways for alkyne formation . A unique pathway to produce a terminal alkyne-containing amino acid has been discovered in the bacterium Streptomyces cattleya .
Pharmacokinetics
It’s known that the modification of lipid metabolism has become a possible way to treat diseases .
Result of Action
It’s known that linoleic acid and its derivatives can have neuroprotective and anti-inflammatory effects . They can act as antioxidants, stimulate lipid droplet biogenesis, and induce lipophagy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Linoleic Acid Alkyne. For instance, dietary intake of linoleic acid can impact blood lipid profiles . Furthermore, the presence of other molecules, such as those containing an azide group, can influence the compound’s action due to the potential for Cu (I)-catalyzed cycloaddition chemistry .
Biochemical Analysis
Biochemical Properties
The ω-alkyne moiety of Linoleic Acid Alkyne allows it to participate in Cu(I)-catalyzed cycloaddition chemistry with other molecules containing an azide group . This property has been utilized in various biochemical reactions, particularly in the field of click chemistry .
Cellular Effects
Linoleic acid, from which Linoleic Acid Alkyne is derived, is known to be an important structural component of cell membranes and affects cell membrane properties like fluidity, flexibility, and permeability .
Molecular Mechanism
It is known that the ω-alkyne moiety allows it to participate in Cu(I)-catalyzed cycloaddition chemistry with other molecules containing an azide group . This property could potentially influence its interactions with other biomolecules at the molecular level.
Temporal Effects in Laboratory Settings
It is known that the compound can be used in experiments focusing on the biological roles of linoleic acid .
Dosage Effects in Animal Models
It is known that the compound can be used in experiments focusing on the biological roles of linoleic acid .
Metabolic Pathways
It is known that the compound is an ω-alkyne derivative of linoleic acid , suggesting that it may be involved in similar metabolic pathways as linoleic acid.
Transport and Distribution
It is known that the compound can be used in experiments focusing on the biological roles of linoleic acid .
Subcellular Localization
It is known that the compound can be used in experiments focusing on the biological roles of linoleic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linoleic acid alkyne can be synthesized through several methods. One common approach involves the modification of linoleic acid by introducing an alkyne group. This can be achieved through the following steps:
Halogenation: Linoleic acid is first halogenated to form a dihaloalkane.
Dehydrohalogenation: The dihaloalkane undergoes dehydrohalogenation using a strong base such as sodium amide in liquid ammonia, resulting in the formation of the alkyne group
Industrial Production Methods: In industrial settings, the production of linoleic acid alkyne may involve large-scale halogenation and dehydrohalogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: Linoleic acid alkyne undergoes various chemical reactions, including:
Addition Reactions: The alkyne group can participate in addition reactions, forming alkenes or other derivatives.
Oxidation: The compound can be oxidized to form epoxides or other oxygenated products.
Substitution: The alkyne group can be substituted with other functional groups through reactions with appropriate reagents
Common Reagents and Conditions:
Hydrogenation: Using hydrogen gas and a palladium catalyst to convert the alkyne to an alkene.
Oxidation: Using oxidizing agents such as potassium permanganate or ozone.
Substitution: Using halogenating agents or other nucleophiles to introduce new functional groups.
Major Products Formed:
Alkenes: Formed through partial hydrogenation.
Epoxides: Formed through oxidation.
Substituted Alkynes: Formed through substitution reactions.
Comparison with Similar Compounds
Linoleic acid alkyne can be compared with other alkyne-containing fatty acids and derivatives:
Linoleic Acid: The parent compound, lacking the alkyne group, is less reactive and has different applications.
Propargyl Linoleate: Another alkyne derivative with similar reactivity but different structural properties.
Alkynyl Glycerophospholipids: Used in similar applications but with distinct structural and functional characteristics.
Uniqueness: Linoleic acid alkyne stands out due to its combination of the polyunsaturated fatty acid backbone and the reactive alkyne group. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable tool in various fields of research and industry.
Properties
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dien-17-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,6-7,9-10H,3-5,8,11-17H2,(H,19,20)/b7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOFIMJJIQUNRW-HZJYTTRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC=CCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC/C=C\C/C=C\CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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